2-Pentyl thiocyanate

Overview

Description

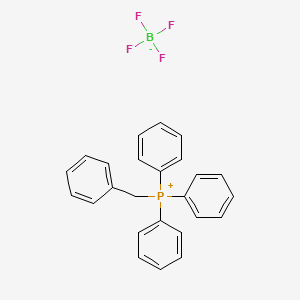

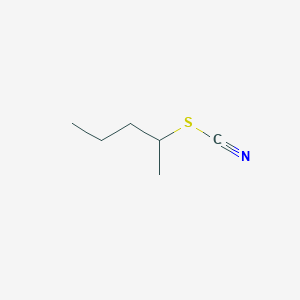

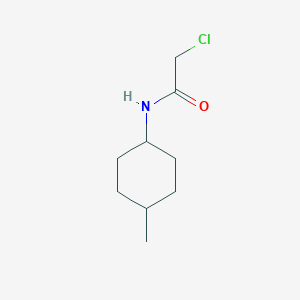

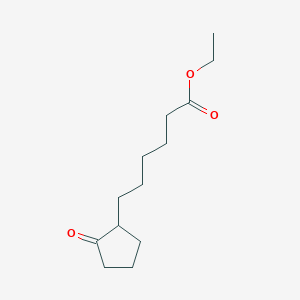

2-Pentyl thiocyanate is an organic compound with the molecular formula C6H11SCN. It belongs to the class of thiocyanates, which are characterized by the presence of the functional group RSCN, where R is an organic group attached to sulfur. Thiocyanates are known for their diverse applications in organic synthesis and their presence in various natural products and bioactive molecules .

Mechanism of Action

Target of Action

Thiocyanates, in general, are known to interact with various enzymes and proteins in the body

Mode of Action

Thiocyanates are known to inhibit certain enzymes, potentially disrupting normal cellular processes . The specific interactions of 2-Pentyl Thiocyanate with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

Thiocyanates, including this compound, may affect various biochemical pathways. For instance, they can be metabolized by the liver enzyme rhodanese, which catalyzes the reaction of thiocyanate with thiosulfate to form thiocyanate and sulfite . This process could potentially affect sulfur metabolism pathways.

Pharmacokinetics

Thiocyanates are generally known to be rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, and the resultant thiocyanate is non-toxic and excreted in the urine . These properties could potentially impact the bioavailability of this compound, but specific studies on this compound are needed to confirm this.

Result of Action

Thiocyanates are known to cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death

Biochemical Analysis

Biochemical Properties

2-Pentyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including thiocyanate hydrolases, which catalyze the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate in biological systems. Additionally, this compound can form complexes with metal ions, such as iron and cobalt, which can influence its biochemical behavior .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, thiocyanate, including this compound, is known to inhibit the thyroid sodium-iodide symporter, thereby affecting thyroid hormone synthesis . This inhibition can lead to alterations in cellular metabolism and gene expression related to thyroid function. Furthermore, this compound can induce oxidative stress in cells, impacting various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that influence enzyme activity and protein function . For example, the interaction with iron ions can lead to the formation of ferric thiocyanate complexes, which are involved in redox reactions. Additionally, this compound can act as an inhibitor of certain enzymes, such as lactoperoxidase, which plays a role in the biosynthesis of hypothiocyanite . This inhibition can affect various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that thiocyanate compounds, including this compound, can degrade over time, leading to the formation of by-products that may have different biochemical properties . The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of thiocyanate compounds can cause oxidative stress, disrupt cellular metabolism, and induce apoptosis in animal cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have highlighted the importance of dosage in determining the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to sulfur metabolism. It is metabolized by enzymes such as thiocyanate dehydrogenase, which catalyzes the conversion of thiocyanate to cyanate and sulfide . The cyanate is further hydrolyzed to ammonia and carbon dioxide by cyanase, while the sulfide is oxidized to sulfate . These metabolic pathways are essential for the detoxification and utilization of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Thiocyanate compounds, including this compound, are known to be transported by anion transporters, which facilitate their movement across cell membranes . Once inside the cells, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in various cellular compartments, including the cytoplasm and organelles such as mitochondria . The localization of this compound can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, influencing its biochemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentyl thiocyanate can be synthesized through several methods. One common approach involves the reaction between alkyl halides and alkali thiocyanates in aqueous media. For instance, the preparation of isopropyl thiocyanate involves treating isopropyl bromide with sodium thiocyanate in boiling ethanol . A similar method can be applied to synthesize this compound using 2-pentyl bromide and sodium thiocyanate.

Industrial Production Methods: Industrial production of thiocyanates often involves large-scale reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of solvents like dimethylbenzene and the protection of the reaction environment with nitrogen can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Pentyl thiocyanate undergoes various chemical reactions, including:

Oxidation: Thiocyanates can be oxidized to form sulfonates or sulfinates.

Reduction: Reduction of thiocyanates can yield thiols or thioethers.

Substitution: Thiocyanates can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with thiocyanates under mild conditions.

Major Products:

Oxidation: Sulfonates or sulfinates.

Reduction: Thiols or thioethers.

Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

2-Pentyl thiocyanate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing sulfur-containing compounds and heterocycles.

Biology: Thiocyanates are studied for their potential antimicrobial and antiparasitic activities.

Medicine: Research explores thiocyanates for their anticancer properties and their role in drug development.

Industry: Thiocyanates are used in the production of dyes, pesticides, and rubber chemicals.

Comparison with Similar Compounds

- Phenyl thiocyanate

- Isopropyl thiocyanate

- Allyl thiocyanate

Comparison: 2-Pentyl thiocyanate is unique due to its specific alkyl chain length, which influences its reactivity and biological activity. Compared to shorter-chain thiocyanates like isopropyl thiocyanate, this compound may exhibit different steric and electronic effects, affecting its chemical behavior and applications .

Properties

IUPAC Name |

pentan-2-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-4-6(2)8-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXHMJVSAWJUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375740 | |

| Record name | 2-Pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61735-43-1 | |

| Record name | 2-Pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)

![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)